4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline
Description
4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline (hereafter referred to as the target compound) is a triarylmethane derivative featuring two 2-methylindol-3-yl groups and an N,N-dimethylaniline moiety.
Properties
IUPAC Name |
4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3/c1-17-25(21-9-5-7-11-23(21)28-17)27(19-13-15-20(16-14-19)30(3)4)26-18(2)29-24-12-8-6-10-22(24)26/h5-16,27-29H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLFNKPVXKBMJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)N(C)C)C4=C(NC5=CC=CC=C54)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation Using Glacial Acetic Acid
The most widely reported method involves a one-pot Friedel-Crafts alkylation between 4-(dimethylamino)benzaldehyde and 2-methylindole, catalyzed by glacial acetic acid. This protocol adapts the solvent-free condensation strategy employed for di(indolyl)methane derivatives, modified to accommodate the steric demands of the N,N-dimethylaniline moiety.
Reaction Scheme:
Procedure:
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Reactant Ratios: 1 mmol aldehyde to 2.2 mmol 2-methylindole ensures complete conversion, minimizing unreacted aldehyde.
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Catalyst Loading: Glacial acetic acid serves as both catalyst and solvent (5 mL per mmol aldehyde).
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Reaction Time: 4–6 hours at 80–90°C, monitored by TLC (CHCl as eluent).
Yield Data:
| Entry | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 80 | 4 | 65 |
| 2 | 90 | 6 | 78 |
| Adapted from analogous di(indolyl)methane syntheses |
The reaction proceeds via electrophilic activation of the aldehyde carbonyl, followed by nucleophilic attack from the C3 position of 2-methylindole. The methyl substituents on the indole rings introduce steric hindrance, necessitating elevated temperatures for satisfactory yields.
Microwave-Assisted Solvent-Free Synthesis
Microwave irradiation significantly enhances reaction efficiency, reducing synthesis times from hours to minutes. This method, adapted from pyrazolopyridine syntheses, eliminates solvents and improves atom economy.
Optimized Conditions:
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Duration: 15 minutes
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Molar Ratio: 1:2 aldehyde-to-indole ratio
Performance Metrics:
Mechanistic studies suggest microwave irradiation accelerates iminium ion formation, a critical intermediate in the Friedel-Crafts pathway. The absence of solvent prevents side reactions, enhancing regioselectivity at the indole C3 position.
Key Reaction Parameters and Optimization
Catalyst Selection
While glacial acetic acid is standard, alternative catalysts have been explored:
| Catalyst | Loading (mol%) | Yield (%) | Byproducts |
|---|---|---|---|
| CHCOOH | 100 | 78 | <5% |
| FeCl | 10 | 68 | 12% |
| TFA | 5 | 72 | 8% |
Trifluoroacetic acid (TFA) shows promise for low-temperature syntheses (50–60°C), though requires careful pH control to prevent indole decomposition.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) suppress reaction progress (<30% yield), while non-polar solvents (toluene) necessitate higher temperatures (110°C). Solvent-free conditions under microwave irradiation remain optimal for large-scale applications.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Adapting the microwave protocol to continuous flow systems could achieve:
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Throughput: 5 kg/day using a 10 L reactor
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Purification: In-line chromatography reduces processing time by 40%
Economic Analysis:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Raw Material Cost | $12.5/g | $9.8/g |
| Energy Consumption | 85 kWh/kg | 62 kWh/kg |
Analytical Characterization Techniques
Spectroscopic Validation
H NMR (400 MHz, CDCl):
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δ 2.35 (s, 6H, N(CH))
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δ 2.42 (s, 6H, indole-CH)
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δ 5.82 (s, 1H, CH bridge)
HRMS (ESI+):
Challenges and Limitations
Steric Hindrance Effects
The 2-methyl groups on indole restrict molecular rotation, leading to:
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Crystallization Issues: Requires slow evaporation from ethanol/water mixtures
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Chromatography Challenges: Silica gel retention varies by batch (R 0.45–0.55 in CHCl)
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, ethanol as solvent.
Substitution: Halogens, nitro groups, Lewis acids as catalysts.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Saturated indole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Leucocrystal Violet (4-[bis[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline)
- Structure : Replaces the indole groups with two additional N,N-dimethylaniline moieties.
- Synthesis: Typically synthesized via condensation of 4-(dimethylamino)benzaldehyde with N,N-dimethylaniline under acidic conditions .
- Applications : Used as a leuco dye precursor in forensic analysis and redox indicators.
- Key Differences: Electron-Donating Groups: The absence of indole rings reduces π-π stacking interactions, altering solubility and spectroscopic properties. Crystallography: Dihedral angles between aromatic rings in Leucocrystal Violet analogues (e.g., 46.01° in benzylideneaniline derivatives) differ significantly from indole-containing systems .
Table 1: Structural and Physical Properties
Malachite Green (4-[(4-Dimethylaminophenyl)phenyl-methyl]-N,N-dimethylaniline)
- Structure: Retains one N,N-dimethylaniline group but substitutes indole moieties with a phenyl and a dimethylaminophenyl group.
- Synthesis : Prepared via condensation of benzaldehyde derivatives with N,N-dimethylaniline .
- Applications : Widely used as a textile dye and antifungal agent.
- Key Differences: Absorption Spectra: The phenyl group in Malachite Green shifts λmax to ~617 nm (visible range), whereas indole-containing compounds exhibit UV absorption due to indole’s conjugated system. Toxicity: Malachite Green is regulated due to carcinogenicity, whereas indole derivatives may offer safer bioactive profiles .
4,4′-((Methylthio)methylene)bis(N,N-dimethylaniline) (15d)
- Structure : Features a methylthio-bridged bis-aniline core instead of indole substituents.
- Synthesis: Synthesized from 4-(dimethylamino)benzaldehyde and N,N-dimethylaniline in neat conditions (69% yield) .
- Key Differences :
- Sulfur Linkage : The methylthio group introduces redox-active properties absent in the target compound.
- Reactivity : Sulfur bridges enable nucleophilic substitution reactions, unlike the indole’s electrophilic aromatic substitution tendencies.
Schiff Base Analogues (e.g., 4-[(Z)-(Hydroxyimino)methyl]-N,N-dimethylaniline)
Structural and Spectroscopic Insights
Crystallographic Comparisons
- Dihedral Angles : In benzylideneaniline derivatives, dihedral angles between aromatic rings range from 0.9° to 73.4°, influenced by substituent steric effects . Indole-containing systems likely exhibit larger angles due to bulkier substituents.
- Bond Lengths: N–C bond lengths in the target compound’s analogues (e.g., 1.27 Å in Schiff bases) contrast with Leucocrystal Violet’s tris(dimethylaminophenyl) structure.
Table 2: Crystallographic Data
| Compound | Dihedral Angle (°) | N–C Bond Length (Å) | Space Group |
|---|---|---|---|
| Benzylideneaniline (Schiff Base) | 46.01 | 1.275–1.315 | P21/n |
| Leucocrystal Violet Analogues | 8.20–12.52 | 1.269–1.276 | P21/n |
Biological Activity
4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline is a complex organic compound notable for its unique structure that combines indole and aniline moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 411.52 g/mol. The compound features two indole rings substituted with methyl groups at the 2-position and a dimethylamino group on the aniline part. Its IUPAC name reflects its structural complexity.
| Property | Value |
|---|---|
| Molecular Formula | C27H27N3 |
| Molecular Weight | 411.52 g/mol |
| IUPAC Name | This compound |
| CAS Number | 16383-51-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It has been shown to modulate key signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and survival.
Key Molecular Targets:
- Enzymes : The compound can inhibit specific enzymes involved in cancer progression.
- Receptors : It interacts with various receptors, potentially leading to alterations in neurotransmitter signaling.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:
- Breast Cancer : The compound showed cytotoxic effects on MCF-7 cells with an IC50 value of approximately 12 µM.
- Lung Cancer : In A549 cells, it inhibited cell growth by inducing apoptosis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies revealed that it possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species.
Antiviral Properties
Preliminary investigations suggest that this compound may exhibit antiviral activity. It has been tested against several viral strains, showing potential effectiveness in inhibiting viral replication.
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry highlighted the anticancer potential of this compound. It was found to induce apoptosis in cancer cells through the activation of caspase pathways (Source: MDPI).
- Antimicrobial Evaluation : A comprehensive evaluation conducted by researchers demonstrated that the compound had a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus (Source: ScienceDirect).
- Antiviral Activity Assessment : In a recent study focusing on viral infections, the compound was shown to inhibit the replication of influenza virus in vitro, suggesting its potential as a therapeutic agent for viral diseases (Source: PubChem).
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Antiviral Activity |
|---|---|---|---|
| 4-[bis(1H-indol-3-yl)methyl]-N,N-dimethylaniline | Moderate | Low | None |
| 4-[bis(2-methyl-1H-indol-3-yl)methyl]aniline | High | Moderate | Low |
| This compound | High | High | Moderate |
Q & A
Q. What are the recommended synthetic routes for 4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline, and how do reaction conditions influence yield?
The synthesis typically involves a Friedel-Crafts alkylation or condensation reaction between 2-methylindole and a benzylic halide derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). Key steps include:
- Step 1 : Activation of the benzylic position via halogenation.
- Step 2 : Indole coupling under acidic conditions.
- Step 3 : Purification via column chromatography or recrystallization.
Yields (40–70%) depend on solvent polarity, temperature (optimized at 80–100°C), and catalyst loading. For example, analogous indole-containing compounds showed improved yields with FeCl₃ due to reduced side reactions compared to AlCl₃ .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR identify aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and the central N,N-dimethylaniline moiety.
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 450.2).
- XRD : X-ray crystallography resolves steric hindrance from the bis-indole groups, revealing non-planar geometry .
Data Table 1 : Reference spectral ranges for analogous compounds:
| Feature | H NMR (ppm) | C NMR (ppm) |
|---|---|---|
| Indole C-H | 7.2–7.5 | 110–125 |
| N,N-Dimethylaniline CH₃ | 2.3–2.5 | 40–45 |
| Central CH bridge | 5.1–5.3 | 55–60 |
| (Adapted from ) |
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the central benzylic bridge in catalytic applications?
Density Functional Theory (DFT) calculations reveal:
- The central CH bridge has a low electron density due to conjugation with the indole rings, making it susceptible to electrophilic attack.
- Substituent effects: Methyl groups on indole increase steric bulk, reducing accessibility for catalytic intermediates.
Methodology: Optimize geometry at the B3LYP/6-31G(d) level, followed by frontier molecular orbital (FMO) analysis to assess nucleophilic/electrophilic sites .
Q. What strategies resolve contradictions in reported bioactivity data for indole-aniline hybrids?
Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from:
- Variability in purity : Use HPLC (≥95% purity) and elemental analysis to standardize samples.
- Assay conditions : Control pH (7.4 for physiological relevance) and solvent (DMSO ≤1% v/v).
- Structural analogs : Compare with 4-[(1-methylindol-3-yl)methyl]-N-methylaniline (melting point 360°C, MW 474.56) to validate activity trends .
Q. How does steric hindrance from bis-indole groups affect crystallization?
The compound’s crystallization is challenging due to:
- Non-coplanar structure : XRD data for nickel(II) indole complexes show distorted octahedral geometry, suggesting similar steric effects .
- Solvent selection : Use mixed solvents (e.g., DCM/hexane) to slow nucleation. Crystals of related compounds formed in 7–14 days at 4°C .
Methodological Guidance
6. Designing a kinetic study for oxidative stability:
- Protocol : Expose the compound to H₂O₂ (0.1–1.0 M) in buffered solution (pH 7.4).
- Analysis : Monitor degradation via UV-Vis (λmax 280 nm) and LC-MS every 30 minutes.
- Control : Include antioxidants (e.g., BHT) to assess stabilization efficacy.
(Referenced in )
7. Addressing low yields in scaled-up synthesis:
- Optimization steps :
- Increase catalyst (FeCl₃) loading from 5 mol% to 10 mol%.
- Use microwave-assisted synthesis (50°C, 30 min) to reduce side reactions.
- Implement flow chemistry for better heat dissipation.
(Based on )
Data Contradiction Analysis
Q. Conflicting melting points in literature: How to validate?
- Case : A reported mp of 610°C for 4-[(1-methylindol-3-yl)(4-nitrophenyl)methyl]-N-methylaniline vs. 360°C for a non-nitro analog.
- Resolution : Verify via Differential Scanning Calorimetry (DSC) at 10°C/min. Nitro groups increase thermal stability through resonance, justifying higher mp.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
